methyl (2E)-3-(6-fluoropyridin-3-yl)prop-2-enoate
Description
Methyl (2E)-3-(6-fluoropyridin-3-yl)prop-2-enoate (C₉H₈FNO₂, molecular weight 181.17 g/mol) is a fluorinated α,β-unsaturated ester featuring a 6-fluoropyridin-3-yl substituent.
Properties
IUPAC Name |
methyl (E)-3-(6-fluoropyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGDDTMIOIFKHK-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CN=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CN=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(6-fluoropyridin-3-yl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene moiety, leading to the formation of epoxides or diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Substituted pyridine derivatives
Scientific Research Applications
Chemistry
The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, fluorinated compounds are often used as probes or markers due to their unique properties.
Medicine
The compound might be explored for its potential therapeutic properties, especially if it exhibits biological activity.
Industry
In the chemical industry, esters like this one are used in the manufacture of fragrances, flavors, and solvents.
Mechanism of Action
The mechanism of action of methyl (2E)-3-(6-fluoropyridin-3-yl)prop-2-enoate would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Yield
a. Methyl (2E)-3-(2',3-Dimethylbiphenyl-2-yl)prop-2-enoate (3m)
- Structure : Contains a 2',3-dimethylbiphenyl group instead of the fluoropyridinyl moiety.
- Synthesis : Prepared via a Catellani-type reaction (29% yield, 65% conversion) using 2-iodotoluene and methyl acrylate .
- Key Data : The ^1H NMR (CDCl₃) shows a deshielded doublet at δ 7.62 (J = 16.4 Hz) for the α,β-unsaturated protons, with a singlet at δ 3.66 for the methoxy group. The lower yield compared to 3n (37%) suggests steric hindrance from methyl groups may impede reactivity .
b. Methyl (2E)-3-(2',3-Diethylbiphenyl-2-yl)prop-2-enoate (3n)
- Structure : Features bulkier 2',3-diethyl substituents.
- Synthesis : Achieved a higher yield (37%) under similar conditions, indicating ethyl groups may enhance electron-donating effects or reduce steric strain compared to methyl substituents .
- Key Data : The α,β-unsaturated proton resonance (δ 7.66, J = 16.3 Hz) is slightly upfield compared to 3m, possibly due to electronic differences from substituents .
c. Target Compound vs. 3m/3n :
Heterocyclic Variations and Bioactivity
a. Methyl 2-[2-(6-Chloropyrimidin-4-yloxy)phenyl]-3-methoxypropenoate
- Structure : Contains a 6-chloropyrimidine ring and methoxy groups.
- Synthesis : Prepared via a catalyst-driven process optimized for scalability and purity .
- Comparison : The chloropyrimidine group may confer distinct electronic properties and binding affinities compared to the fluoropyridine in the target compound. Chlorine’s lower electronegativity vs. fluorine could reduce polarization effects .
b. Methyl (2E)-2-{N-(2-Formylphenyl)(4-methylbenzene)sulfonamido}-3-(4-fluorophenyl)prop-2-enoate
- Structure : Includes a 4-fluorophenyl group and sulfonamide functionality.
- Key Findings : Demonstrated bioactivity in molecular docking studies, highlighting the role of fluorine in enhancing interactions with biological targets .
- Comparison : The fluoropyridinyl group in the target compound may similarly improve bioavailability or target binding, though direct evidence is lacking .
Physical and Spectral Properties
Methodological Considerations
- Synthetic Challenges : The multi-step synthesis of complex analogs (e.g., ) contrasts with simpler routes for biphenyl derivatives (), underscoring the need for optimized conditions for fluoropyridinyl systems.
Biological Activity
Methyl (2E)-3-(6-fluoropyridin-3-yl)prop-2-enoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound possesses a propenoate ester structure with a fluorinated pyridine moiety. Its chemical formula is , and it features a double bond between the second and third carbon atoms of the propene chain, which is crucial for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The fluorine atom in the pyridine ring enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins .
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.
- Protein-Ligand Interactions: The pyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, influencing their activity .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity: Preliminary studies suggest that compounds with similar structures have shown efficacy against various cancer cell lines. The presence of the fluorine atom may enhance antiproliferative effects by increasing metabolic stability .
- Antimicrobial Properties: Some derivatives of pyridine-based compounds have demonstrated effectiveness against bacterial and fungal infections. This suggests potential applications in treating infectious diseases .
- Neuroprotective Effects: There is emerging evidence that compounds containing fluorinated pyridine moieties may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
